molecular formula C15H12N2O2 B2435951 (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide CAS No. 327075-18-3

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide

Cat. No. B2435951
M. Wt: 252.273
InChI Key: GXUYXTDWQFBOMX-FMIVXFBMSA-N
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Description

“(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide” is an organic compound. It contains a cyano group (-CN), a phenyl group (a ring of 6 carbon atoms, C6H5-), a furan ring (a 5-membered ring with 4 carbon atoms and one oxygen atom), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the methyl group to the furan, the formation of the amide group, and the attachment of the phenyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan ring and phenyl ring would likely contribute to the overall stability of the molecule. The cyano group and amide group could potentially participate in various chemical reactions.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the presence of the cyano group, amide group, and furan ring suggest that this compound could participate in a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the amide group suggests that this compound may form hydrogen bonds, which could affect its solubility in different solvents.


Scientific Research Applications

Anti-Inflammatory Potential

  • A study by Hošek et al. (2019) investigated a series of N-arylcinnamanilides, which showed significant anti-inflammatory potential by attenuating lipopolysaccharide-induced NF-κB activation. This suggests a different mode of action compared to prednisone and highlights the anti-inflammatory potential of these compounds (Hošek et al., 2019).

Anticonvulsant Activity

  • Żesławska et al. (2017) and (2018) reported on cinnamamide derivatives, showing their potential anticonvulsant activity. The studies focused on the crystal structures of these compounds and analyzed their pharmacophore model to understand their effectiveness in anticonvulsant applications (Żesławska et al., 2017), (Żesławska et al., 2018).

Antimalarial Activity

  • Kos et al. (2022) explored the antimalarial activity of N-phenyl-substituted cinnamanilides. They identified several compounds with promising efficacy against the Plasmodium strain, comparable to standard chloroquine (Kos et al., 2022).

Molecular Docking and Spectroscopic Studies

  • Ulahannan et al. (2015) conducted a vibrational spectroscopic and molecular docking study on a cinnamamide derivative. This study provided insights into the chemical activity and potential inhibitory activity against Mycobacterium tuberculosis (Ulahannan et al., 2015).

Antibacterial and Anti-inflammatory Activities

  • Research by Kos et al. (2020) on a series of N-arylcinnamanilides revealed their antibacterial and anti-inflammatory potentials. This study highlighted the importance of structural modifications to enhance these activities (Kos et al., 2020).

Crystallographic Studies

  • Ghosh et al. (1999) and (2000) conducted crystallographic studies on leflunomide metabolite analogs. These studies provided insights into the molecular structures, hydrogen-bonding networks, and potential inhibition of Bruton's tyrosine kinase (BTK) (Ghosh et al., 1999), (Ghosh et al., 2000).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. However, as a general rule, compounds containing a cyano group can be hazardous and should be handled with care.


Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. This could include exploring its potential uses in fields like medicinal chemistry, materials science, or chemical biology.


properties

IUPAC Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11-7-8-14(19-11)9-12(10-16)15(18)17-13-5-3-2-4-6-13/h2-9H,1H3,(H,17,18)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUYXTDWQFBOMX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide

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